7-Fluoro-5-methylisoquinoline-1-carbonitrile
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Overview
Description
7-Fluoro-5-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇FN₂. It is a derivative of isoquinoline, featuring a fluorine atom at the 7th position, a methyl group at the 5th position, and a nitrile group at the 1st position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methylisoquinoline-1-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce isoquinoline amines .
Scientific Research Applications
7-Fluoro-5-methylisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroisoquinoline
- 7-Methylisoquinoline
- 1-Cyanoisoquinoline
Comparison
Compared to similar compounds, 7-Fluoro-5-methylisoquinoline-1-carbonitrile is unique due to the combination of its fluorine, methyl, and nitrile groups. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C11H7FN2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
7-fluoro-5-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-4-8(12)5-10-9(7)2-3-14-11(10)6-13/h2-5H,1H3 |
InChI Key |
XOOQZXGQQGTIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN=C2C#N)F |
Origin of Product |
United States |
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